trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol

Catalog No.
S12767672
CAS No.
6202-26-2
M.F
C25H26O2
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-but...

CAS Number

6202-26-2

Product Name

trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol

IUPAC Name

4-[(E)-4-(4-phenylmethoxyphenyl)hex-3-en-3-yl]phenol

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C25H26O2/c1-3-24(20-10-14-22(26)15-11-20)25(4-2)21-12-16-23(17-13-21)27-18-19-8-6-5-7-9-19/h5-17,26H,3-4,18H2,1-2H3/b25-24+

InChI Key

FVLDPSZNPFWQQP-OCOZRVBESA-N

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)O

trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol is an organic compound characterized by its complex structure, which includes a phenolic group and an ethyl-substituted butenyl moiety. Its molecular formula is C25H26O2, and it features a trans configuration that plays a crucial role in its chemical properties and biological activities. The compound is notable for its potential applications in pharmaceuticals and materials science due to the presence of multiple functional groups that can undergo various

The chemical reactivity of trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol includes:

  • Oxidation: The compound can undergo oxidation, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives. This reaction is significant in the context of biological activity, as oxidized forms may exhibit different pharmacological properties.
  • Nucleophilic Substitution: The presence of the phenolic hydroxyl group allows for nucleophilic substitution reactions, which can be utilized in further synthetic modifications.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure are susceptible to electrophilic substitution, enabling the introduction of various substituents that can modify the compound's properties.

Research indicates that trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol exhibits various biological activities, including:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antitumor Activity: Some investigations have indicated that this compound could inhibit tumor cell proliferation, suggesting potential use in cancer therapy .

The synthesis of trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol typically involves several steps:

  • Formation of the Butenyl Side Chain: This can be achieved through a Wittig reaction or similar methods to create the desired alkene structure.
  • Introduction of the Phenoxy Group: The phenoxy group can be introduced via etherification reactions involving phenolic compounds and alkyl halides.
  • Final Coupling Reaction: The final step usually involves coupling the butenyl side chain with the phenolic component under suitable conditions to yield the target compound.

The applications of trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol span various fields:

  • Pharmaceuticals: Due to its biological activities, it holds promise as a lead compound in drug development for conditions such as cancer and inflammation.
  • Material Science: Its unique structural features may allow it to be used in creating advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Studies on interactions involving trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol have focused on its binding affinity with various biological targets. These studies are crucial for understanding how this compound exerts its biological effects and can aid in optimizing its pharmacological properties. For instance, interaction with specific enzymes or receptors could elucidate mechanisms underlying its antioxidant and anti-inflammatory actions.

Several compounds share structural similarities with trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-TamoxifenContains a hydroxytamoxifen structureKnown for its anti-estrogenic properties
4-PhenoxyphenolSimilar phenolic structureExhibits antimicrobial activity
2-Methoxyethyl PhenolContains methoxy substitutionKnown for its use in cosmetics

These compounds are compared based on their structural features and unique aspects that differentiate them from trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol, particularly regarding their biological activities and applications.

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

358.193280068 g/mol

Monoisotopic Mass

358.193280068 g/mol

Heavy Atom Count

27

UNII

DWY5LU966C

Wikipedia

Diethylstilbestrol_monobenzyl_ether

Dates

Last modified: 08-09-2024

Explore Compound Types